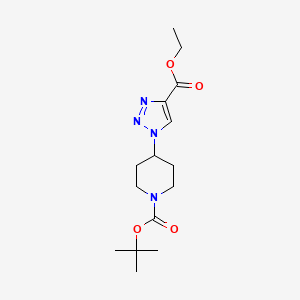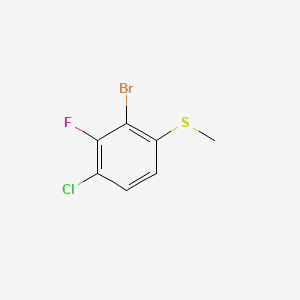
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C7H5BrClFS. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a methylsulfane group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-bromo-4-chloro-3-fluoroaniline with methanethiol in the presence of a copper (I) salt. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
化学反应分析
Types of Reactions
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfur group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds and reduced sulfur derivatives.
科学研究应用
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving halogenated aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of (2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the methylsulfane group allows it to form specific interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
(3-Bromo-2-chloro-4-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.
(4-Bromo-2-fluorophenyl)(methyl)sulfane: Lacks the chlorine atom but has similar properties.
(2-Bromo-3-chloro-4-fluorophenyl)(methyl)sulfane: Similar structure with different positions of halogen atoms.
Uniqueness
(2-Bromo-4-chloro-3-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of halogen atoms and the presence of the methylsulfane group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H5BrClFS |
|---|---|
分子量 |
255.54 g/mol |
IUPAC 名称 |
3-bromo-1-chloro-2-fluoro-4-methylsulfanylbenzene |
InChI |
InChI=1S/C7H5BrClFS/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,1H3 |
InChI 键 |
FZHBYZVPDPCFNC-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C(=C(C=C1)Cl)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



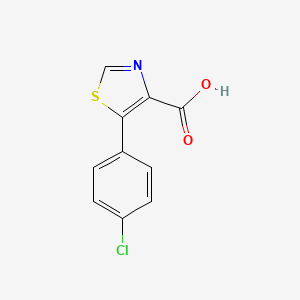

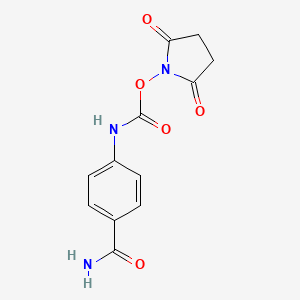

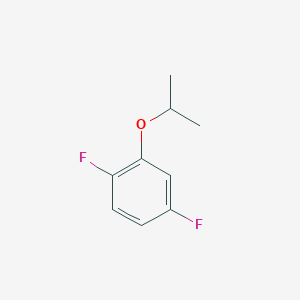

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
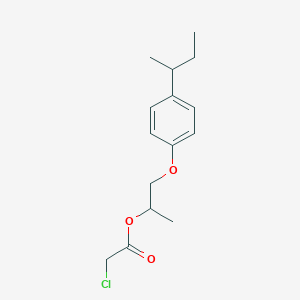

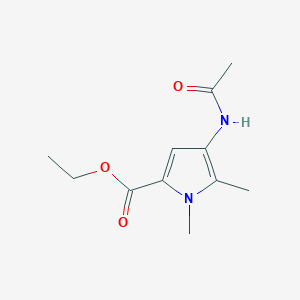

![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
